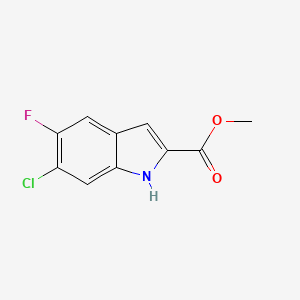

methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO2/c1-15-10(14)9-3-5-2-7(12)6(11)4-8(5)13-9/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQKXGXEXMQZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676374 | |

| Record name | Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169674-00-4 | |

| Record name | Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of various therapeutic agents. The described methodology is adapted from established procedures for structurally similar indole derivatives and is designed to be efficient and scalable. This document presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid in its practical implementation.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step sequence commencing with the readily available starting material, 4-chloro-5-fluoro-2-nitroaniline. The overall strategy involves the reduction of the nitro group, followed by a Sandmeyer reaction to introduce the second chloro substituent. The resulting dichloroaniline is then subjected to a Japp-Klingemann reaction to form a phenylhydrazone, which subsequently undergoes a Fischer indole synthesis to yield the indole core. Finally, esterification of the carboxylic acid furnishes the target compound.

A schematic representation of this synthetic pathway is provided below.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 4,6-dichloro-5-fluoroaniline

-

Reduction of the Nitro Group: To a solution of 4-chloro-5-fluoro-2-nitroaniline in ethanol, add tin(II) chloride dihydrate. Reflux the mixture for 3 hours. After cooling, pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-5-fluoro-2-aminoaniline.

-

Sandmeyer Reaction: Dissolve the resulting diamine in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes, then add a solution of copper(I) chloride in concentrated hydrochloric acid. Allow the reaction to warm to room temperature and stir for 2 hours. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give 4,6-dichloro-5-fluoroaniline.

Step 2: Synthesis of Methyl 2-oxo-3-(2-(4,6-dichloro-5-fluorophenyl)hydrazono)butanoate

-

Diazotization: Suspend 4,6-dichloro-5-fluoroaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

-

Japp-Klingemann Reaction: In a separate flask, dissolve methyl acetoacetate in ethanol and add a solution of potassium hydroxide. Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution. Stir the reaction mixture at 0-5 °C for 4 hours. Acidify the mixture with dilute hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude phenylhydrazone.

Step 3: Synthesis of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid

-

Fischer Indole Synthesis: Add the crude phenylhydrazone from the previous step to a mixture of polyphosphoric acid and toluene. Heat the mixture to 100 °C and stir for 2 hours. Cool the reaction mixture and pour it onto crushed ice. Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.

Step 4: Synthesis of this compound

-

Esterification: Dissolve 6-chloro-5-fluoro-1H-indole-2-carboxylic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 6 hours. Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be recrystallized from ethanol to yield pure this compound.

Quantitative Data Summary

The following table summarizes the typical yields and key reaction parameters for each step of the synthesis.

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1a | 4-chloro-5-fluoro-2-nitroaniline | SnCl₂·2H₂O | Ethanol | Reflux | 3 | ~90 |

| 1b | 4-chloro-5-fluoro-2-aminoaniline | NaNO₂, CuCl, HCl | Water | 0 - RT | 2.5 | ~75 |

| 2 | 4,6-dichloro-5-fluoroaniline | NaNO₂, Methyl acetoacetate, KOH | Water, Ethanol | 0 - 5 | 4 | ~85 |

| 3 | Phenylhydrazone intermediate | Polyphosphoric acid | Toluene | 100 | 2 | ~60 |

| 4 | Indole-2-carboxylic acid | Methanol, H₂SO₄ | Methanol | Reflux | 6 | ~95 |

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis.

Figure 2: General experimental workflow for the synthesis.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets and perform risk assessments before undertaking any experimental work. The provided protocols and data serve as a foundation that may require optimization based on specific laboratory conditions and available resources.

An In-depth Technical Guide to Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative of significant interest in the fields of medicinal chemistry and drug discovery. The indole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals. The strategic placement of chloro and fluoro substituents on the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data of this compound, serving as a valuable resource for researchers engaged in its study and application.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClFNO₂ | Biotuva Life Sciences[1] |

| Molecular Weight | 227.62 g/mol | Biotuva Life Sciences[1] |

| CAS Number | 1067658-29-0 | Biotuva Life Sciences[1] |

| Purity | >98% | Biotuva Life Sciences[1] |

| Predicted Boiling Point | 371.3 ± 37.0 °C | ChemicalBook |

| Predicted Density | 1.459 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 13.23 ± 0.30 | ChemicalBook |

| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook |

Solubility: Specific quantitative solubility data in various solvents is not currently available. However, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly published. However, the synthesis of the closely related precursor, 6-chloro-5-fluoroindole, has been described, providing a likely pathway. The final esterification step is a standard procedure in organic synthesis.

A plausible synthetic route can be envisioned starting from 3-chloro-4-fluoroaniline, proceeding through an intermediate, which is then cyclized and reduced to form the indole ring. The final step would involve the esterification of the 2-carboxylic acid group. A novel method for preparing the intermediate 6-chloro-5-fluoroindole involves the reaction of 3-chloro-4-fluoroaniline with boron trichloride in a toluene solution, followed by reaction with chloromethyl cyanide and aluminum trichloride to produce an imine. This imine is then hydrolyzed and reduced to yield the indole.[2]

Experimental Workflow for a Related Indole Synthesis:

Below is a generalized workflow based on the synthesis of similar indole compounds, which could be adapted for the target molecule.

Spectral Data

Detailed experimental spectral data for this compound is not currently available in public spectral databases. The following sections provide expected spectral characteristics based on the analysis of closely related indole derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the indole ring protons, the N-H proton, and the methyl ester protons. The aromatic region will be influenced by the chloro and fluoro substituents, leading to specific splitting patterns and chemical shifts. For the related compound 6-chloro-5-fluoroindole, the following ¹H NMR data has been reported (400MHz, CDCl₃): δ 8.10 (s, br, 1H), 7.39 (d, J = 6.0Hz, 1H), 7.35 (d, J = 9.6Hz, 1H), 7.23 (t, J = 6.0Hz, 1H), 6.50 (m, 1H).[2] The addition of the methyl carboxylate group at the 2-position will alter the chemical shifts and coupling constants of the pyrrole ring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon signals will be influenced by the electronegativity of the attached atoms (Cl, F, N, O). The carbonyl carbon of the ester group is expected to appear significantly downfield. For comparison, the ¹³C NMR data for 5-fluoroindole-2-carboxylic acid shows characteristic shifts for the indole ring carbons, with the fluorine substitution influencing the chemical shifts of the adjacent carbons.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (227.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the carboxyl group, and potentially cleavage of the indole ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A broad band in the region of 3300-3500 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1700-1725 cm⁻¹.

-

C-O stretch (ester): Bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.

-

C-F stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.

-

Aromatic C-H and C=C stretches: In their characteristic regions.

Biological Activity and Applications

While specific biological activity data for this compound is limited, its structural motifs are present in compounds with a wide range of therapeutic applications. Halogenated indoles are known to exhibit activities such as:

-

Anticancer agents: The 6-chloro-5-fluoroindole core is an important intermediate in the synthesis of glycogen synthase kinase 3β (GSK-3β) inhibitors, which are being investigated as potential treatments for colorectal and pancreatic cancers.[2]

-

Weight-reducing medicine: This indole derivative is also a key intermediate for the synthesis of 5-HT2C receptor agonists, which have shown potential in reducing obesity.[2]

-

Other therapeutic areas: The 6-chloro-5-fluoroindole scaffold is also utilized in the synthesis of compounds for treating dysmenorrhea, hypertension, chronic arrhythmia, and obsessive-compulsive disorder.[2]

The following diagram illustrates the potential role of this compound as a building block in the development of targeted therapies.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. While a complete experimental characterization is not yet publicly available, the information compiled in this guide from predictive data and analysis of related compounds provides a solid foundation for researchers. Further experimental investigation into its synthesis, reactivity, and biological properties is warranted to fully explore its potential in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS Number: 1067658-29-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, identified by CAS number 1067658-29-0. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information for further investigation and application of this compound.

Chemical Properties

This compound is a halogenated indole derivative. The presence of both chlorine and fluorine atoms on the indole ring, coupled with the methyl ester at the 2-position, suggests unique physicochemical properties that could be of interest in medicinal chemistry. The structural formula and key identifiers are presented below.

Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1067658-29-0 | [1][2] |

| Molecular Formula | C₁₀H₇ClFNO₂ | [1] |

| Molecular Weight | 227.62 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Purity | Typically ≥98% | [1] |

Spectral Data:

Although specific spectra for this compound are not publicly available, researchers can expect characteristic signals in various spectroscopic analyses. ChemicalBook indicates the availability of 1H NMR, 13C NMR, IR, and mass spectrometry data for this compound, which would be crucial for its unequivocal identification and characterization.[4]

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in publicly accessible literature. However, based on established methods for indole synthesis, a plausible synthetic route can be proposed. The most common and versatile methods for constructing the indole scaffold are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.[5][6][7][8][9][10][11][12][13]

A modified Leimgruber-Batcho indole synthesis has been successfully employed for the preparation of the closely related 6-chloro-5-fluoroindole, suggesting its applicability for the target molecule.[14] This approach typically involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.

Proposed Synthetic Workflow (Leimgruber-Batcho Approach):

Caption: Proposed Leimgruber-Batcho synthesis workflow.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would require laboratory optimization. However, a general procedure based on the Leimgruber-Batcho synthesis is outlined below.

Step 1: Enamine Formation

-

A substituted o-nitrotoluene, such as 2-methyl-4-chloro-5-fluoronitrobenzene, would be reacted with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) in the presence of a base like pyrrolidine.

-

The reaction is typically heated to facilitate the condensation and formation of the corresponding enamine.

Step 2: Reductive Cyclization

-

The resulting enamine intermediate is then subjected to reductive cyclization. Common reducing agents for this step include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or tin(II) chloride.[7]

-

This step would yield the 6-chloro-5-fluoroindole-2-carboxylic acid.

Step 3: Esterification

-

The final step would involve the esterification of the carboxylic acid to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

Biological Activity and Potential Applications

Currently, there is no direct published research detailing the biological activity or signaling pathway modulation of this compound. However, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Halogenated indole derivatives, in particular, have garnered significant interest in drug discovery for their potential as anticancer, antiviral, and kinase inhibitory agents.

Potential Areas of Investigation:

-

Antiviral Activity: The indole nucleus is a key component of several antiviral agents. Studies on other indole-2-carboxylate derivatives have shown promising activity against a broad spectrum of viruses, including influenza and herpes simplex virus.[20][21][22][23][24]

-

Kinase Inhibition: The structural features of this compound make it a candidate for screening against various protein kinases, which are critical targets in oncology and inflammatory diseases. The aminopyrimidinylthiazole-5-carboxamides, which share some structural similarities, have been identified as potent Src/Abl kinase inhibitors.[25]

Proposed Research Workflow:

To elucidate the biological potential of this compound, a systematic screening approach is recommended.

Caption: Proposed workflow for biological evaluation.

Conclusion

This compound is a halogenated indole derivative with potential for further investigation in the field of drug discovery. While detailed experimental data on its properties and synthesis are limited in the public domain, established synthetic methodologies for indoles provide a clear path for its preparation. The lack of biological activity data presents an opportunity for novel research to explore its potential as an anticancer, antiviral, or kinase inhibitory agent. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

References

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. 1067658-29-0 CAS|6-氯-5-氟-1H-吲哚-2-甲酸乙酯|生产厂家|价格信息 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. This compound(1067658-29-0) 1H NMR [m.chemicalbook.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sysrevpharm.org [sysrevpharm.org]

- 17. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data

Precise spectroscopic characterization is crucial for the unambiguous identification and quality assessment of synthetic compounds. The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 1067658-29-0; Molecular Formula: C₁₀H₇ClFNO₂).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Mass Spectrometry Data

| m/z | Ion Type |

| Data not available in search results |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Note: Specific experimental spectroscopic data for this compound was not found in the public domain search results. The tables are provided as a template for data presentation.

Synthesis and Experimental Protocol

A general workflow for the characterization of a synthesized indole derivative, such as this compound, is outlined below.

General Experimental Workflow for Characterization

Detailed Methodologies for Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz).

-

The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Chemical shifts (δ) would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

Coupling constants (J) would be reported in Hertz (Hz).

-

-

Mass Spectrometry (MS):

-

Mass spectra would be obtained using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

-

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra would be recorded on an FT-IR spectrometer.

-

Samples could be analyzed as a thin film, in a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

-

An In-depth Technical Guide to 1H and 13C NMR Analysis of Substituted Indole-2-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of substituted indole-2-carboxylates, a class of compounds of significant interest in medicinal chemistry and drug development. The indole scaffold is a key building block in numerous natural products and pharmaceuticals.[1] The precise characterization of these molecules is critical, and NMR spectroscopy stands as the most powerful tool for elucidating their structures in solution. This document details the characteristic ¹H and ¹³C NMR spectral features, presents quantitative data for representative compounds, outlines common experimental protocols, and illustrates key concepts through diagrams.

Fundamentals of NMR Spectroscopy for Indole-2-Carboxylates

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For substituted indole-2-carboxylates, ¹H and ¹³C NMR are indispensable for confirming the core structure, identifying substitution patterns, and verifying purity.

-

¹H NMR Spectroscopy : Proton NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include:

-

Chemical Shift (δ) : The position of a signal, measured in parts per million (ppm), indicates the electronic environment of the proton. Protons on the aromatic indole ring typically resonate in the downfield region (δ 7.0-8.5 ppm), while the N-H proton signal is often a broad singlet found further downfield (δ > 10 ppm), its position being highly dependent on solvent and concentration.[2]

-

Integration : The area under a signal is proportional to the number of protons it represents.

-

Spin-Spin Splitting (Multiplicity) : The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and provides information on proton connectivity. The coupling constant (J), measured in Hertz (Hz), quantifies this interaction.

-

-

¹³C NMR Spectroscopy : Carbon NMR provides information on the carbon framework of the molecule.

-

Chemical Shift (δ) : Carbon chemical shifts have a much wider range than proton shifts (typically 0-220 ppm). The carbonyl carbon of the carboxylate group is characteristically found in the most downfield region (δ 160-185 ppm). Aromatic and heterocyclic carbons resonate between δ 100-140 ppm.

-

DEPT (Distortionless Enhancement by Polarization Transfer) : This technique is often used to differentiate between CH, CH₂, and CH₃ groups.

-

The general scaffold and numbering system for indole-2-carboxylates are foundational for interpreting NMR data.

Caption: IUPAC numbering for the core indole-2-carboxylate scaffold.

Data Presentation: ¹H and ¹³C NMR of Representative Compounds

The following tables summarize NMR data for various substituted indole-2-carboxylates, primarily recorded in DMSO-d₆, a common solvent for these compounds. Chemical shifts can vary slightly based on solvent and concentration.[2]

Table 1: ¹H NMR Data for Substituted Indole-2-Carboxylates (in DMSO-d₆)

| Compound/Substituent | H-3 | H-4 | H-5 | H-6 | H-7 | NH (Indole) | Other Signals | Ref |

| 1H-Indole-2-carboxylic acid | 7.11 (s) | 7.65 (d, J=7.8) | 7.06 (dd, J=7.8, 7.2) | 7.24 (dd, J=8.4, 7.2) | 7.46 (d, J=8.4) | 11.74 (s) | 12.5 (br s, COOH) | [3] |

| Methyl 1H-indole-2-carboxylate | 7.18 (s) | 7.66 (d, J=7.8) | 7.09 (dd, J=7.8, 7.2) | 7.27 (dd, J=8.4, 7.2) | 7.49 (d, J=8.4) | 11.91 (s) | 3.88 (s, 3H, OCH₃) | [3] |

| Ethyl 5-nitro-1H-indole-2-carboxylate | 7.44 (s) | 8.73 (s) | 8.14 (d, J=8.8) | - | 7.61 (d, J=9.2) | 12.63 (s) | 4.38 (q, 2H, OCH₂), 1.36 (t, 3H, CH₃) | [4] |

| N-(4-chlorophenyl)-1H-indole-2-carboxamide | 7.41-7.44 (m) | 7.67 (d, J=8.8) | 7.06 (t, J=14.8) | 7.22 (t, J=16.0) | 7.46 (d, J=8.0) | 11.78 (s) | 10.34 (s, CONH), 7.84 (d, 2H, Ar-H), 7.41-7.44 (m, 3H, Ar-H) | [5] |

| 1-Benzyl-N-(4-chlorophenyl)-1H-indole-2-carboxamide | 7.41-7.07 (m) | 7.73 (d, J=7.6) | 7.41-7.07 (m) | 7.41-7.07 (m) | 7.55 (d, J=7.6) | - | 10.50 (s, CONH), 5.81 (s, 2H, CH₂), 7.07-7.79 (m, aromatic) | [5] |

Table 2: ¹³C NMR Data for Substituted Indole-2-Carboxylates (in DMSO-d₆)

| Compound/Substituent | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | C=O | Other Signals | Ref |

| 1H-Indole-2-carboxylic acid | 128.9 | 107.8 | 127.3 | 122.4 | 120.4 | 124.7 | 113.0 | 137.7 | 163.3 | - | [3] |

| Methyl 1H-indole-2-carboxylate | 127.2 | 108.3 | 127.5 | 122.5 | 120.7 | 125.1 | 113.1 | 137.9 | 162.3 | 52.2 (OCH₃) | [3] |

| Ethyl 5-nitro-1H-indole-2-carboxylate | 130.8 | 110.1 | 125.9 | 119.4 | 119.7 | 141.5 | 113.2 | 140.0 | 160.6 | 61.0 (OCH₂), 14.2 (CH₃) | [4] |

| 5-Methyl-N-(benzyl)-1H-indole-2-carboxamide | 131.6 | 102.1 | 128.3 | 125.2 | 128.3 | 120.8 | 112.0 | 135.4 | 161.1 | 21.2 (CH₃), 41.7 (CH₂), 120.1-137.1 (aromatic) | [6] |

Experimental Protocols

Precise and reproducible experimental methods are crucial for obtaining high-quality NMR data.

A. General Synthesis Protocol: N-Substituted Indole-2-Carboxamides

Many indole-2-carboxylate derivatives are synthesized as amides for biological evaluation.[7][8] A common procedure involves the coupling of an indole-2-carboxylic acid with an amine.

-

Acid Activation : Dissolve the substituted indole-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DCM, THF, or DMF).

-

Add a coupling reagent such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1.1 eq) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine, 2.0 eq).[7][8]

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Coupling : Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification : Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., sat. NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final carboxamide.[5]

Caption: Workflow from synthesis to characterization of indole-2-carboxamides.

B. General Protocol for NMR Sample Preparation and Data Acquisition

-

Sample Preparation : Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Solvent Addition : Add 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of indole derivatives and for preventing the exchange of the N-H proton.

-

Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although the residual solvent peak is often used for referencing.

-

Dissolution : Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

Data Acquisition : Record the NMR spectra on a spectrometer (e.g., 400 or 600 MHz).[3][5] Standard acquisition parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Interpretation of Spectra: Key Structural Insights

-

N-H vs. N-Substitution : The presence of a broad singlet in the δ 10-12 ppm region of the ¹H NMR spectrum is a clear indicator of the N-H proton of the indole ring.[5] Its disappearance, coupled with the appearance of new signals (e.g., a singlet for a benzyl CH₂ group around δ 5.8 ppm), confirms successful N-alkylation or N-arylation.[3][5]

-

C-3 Position : In indole-2-carboxylates, the H-3 proton appears as a characteristic singlet, typically between δ 7.0-7.5 ppm, as it has no adjacent proton neighbors.[3] This signal is a key landmark in the spectrum.

-

Aromatic Region (H-4 to H-7) : The protons on the benzene portion of the indole ring (H-4, H-5, H-6, H-7) form a complex splitting pattern between δ 7.0-7.8 ppm. H-4 and H-7 are often doublets, while H-5 and H-6 are typically triplets or doublets of doublets, arising from ortho and meta couplings.[9] 2D NMR techniques like COSY are invaluable for unambiguously assigning these coupled protons.

-

Carbonyl and Carboxylate Groups : The ¹³C NMR spectrum provides definitive evidence of the carboxylate functionality. The ester or amide carbonyl carbon (C=O) signal appears far downfield (δ > 160 ppm).[3] For esters, the alkoxy carbons (e.g., -OCH₃ at ~52 ppm, -OCH₂CH₃ at ~61 and ~14 ppm) are also clearly identifiable.[3][4]

The process of analyzing NMR data follows a logical progression from initial data acquisition to final structure confirmation.

Caption: A systematic approach to structure elucidation using NMR data.

Conclusion

¹H and ¹³C NMR spectroscopy are cornerstone techniques for the structural analysis of substituted indole-2-carboxylates. A thorough understanding of the characteristic chemical shifts and coupling patterns, combined with systematic experimental protocols, allows researchers to unambiguously confirm molecular structures, assess purity, and guide synthetic efforts. The data and methodologies presented in this guide serve as a practical reference for scientists engaged in the synthesis and characterization of these vital heterocyclic compounds.

References

- 1. bioengineer.org [bioengineer.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. indianchemicalsociety.com [indianchemicalsociety.com]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Unraveling the Fragmentation Fingerprints of Halogenated Indoles: A Technical Guide to Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies for analyzing halogenated indoles using mass spectrometry. Focusing on the characteristic fragmentation patterns, this document provides a comprehensive resource for the structural elucidation and identification of this critical class of compounds in research and pharmaceutical development.

Introduction

Halogenated indoles are a pivotal scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the indole ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Mass spectrometry, a powerful analytical technique, is indispensable for the structural characterization of these molecules. Understanding the fragmentation behavior of halogenated indoles under mass spectrometric conditions is crucial for their unambiguous identification in complex matrices. This guide delves into the common fragmentation pathways observed for these compounds, provides quantitative data for key fragments, and outlines detailed experimental protocols.

Core Fragmentation Pathways of Halogenated Indoles

Under electron ionization (EI), halogenated indoles undergo characteristic fragmentation, primarily driven by the stability of the indole ring and the nature of the halogen substituent. The most common fragmentation pathways include the loss of the halogen atom, elimination of hydrogen halide, and cleavage of the pyrrole ring.

A foundational fragmentation pathway for indole and its derivatives is the loss of hydrogen cyanide (HCN) from the pyrrole ring.[1][2] For halogenated indoles, the initial loss of the halogen atom or hydrogen halide is a prominent feature, followed by further fragmentation of the indole core.

General Fragmentation Scheme

The fragmentation of a generic halogenated indole can be visualized as a series of competing or sequential reactions. The initial molecular ion can undergo loss of the halogen radical (X•) or a neutral hydrogen halide molecule (HX). Subsequent fragmentation often involves the characteristic loss of HCN from the resulting ions.

Quantitative Fragmentation Data

The relative abundance of fragment ions is highly dependent on the nature of the halogen, its position on the indole ring, and the ionization conditions. The following tables summarize key quantitative data for representative halogenated indoles.

| Compound | Molecular Ion (m/z) | [M-X]+ (m/z) | [M-HX]+• (m/z) | [M-HCN]+• (m/z) | Other Key Fragments (m/z) |

| Chloroindoles | |||||

| 4-Chloroindole | 151/153 | 116 | 115 | 124/126 | 89 |

| 5-Chloroindole | 151/153 | 116 | 115 | 124/126 | 89 |

| 6-Chloroindole | 151/153 | 116 | 115 | 124/126 | 89 |

| 7-Chloroindole | 151/153 | 116 | 115 | 124/126 | 89 |

| Bromoindoles | |||||

| 5-Bromoindole | 195/197 | 116 | - | - | 89 |

| Fluoroindoles | |||||

| 6-Fluoroindole | 135 | 116 | 115 | 108 | 81 ([C₆H₅]⁺)[1] |

| Iodoindoles | |||||

| 5-Iodoindole | 243 | 116 | - | - | 89 |

Note: Data for chloroindoles is based on typical fragmentation patterns. The presence of chlorine and bromine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) results in characteristic M+2 peaks.

Detailed Fragmentation Analysis of Isomers

The position of the halogen substituent can influence the fragmentation pathways, although the primary losses often remain the same.

Fragmentation of 6-Chloroindole

The mass spectrum of 6-chloroindole is characterized by a prominent molecular ion peak and significant fragments resulting from the loss of chlorine and hydrogen chloride.

Fragmentation of 6-Fluoroindole

For 6-fluoroindole, a notable fragmentation pathway involves the loss of hydrogen cyanide from the molecular ion, a classic fragmentation pattern for the indole ring.[1]

Experimental Protocols

Accurate and reproducible mass spectral data are contingent on standardized experimental procedures. The following protocols provide a general framework for the analysis of halogenated indoles using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation

-

Standard Solutions: Prepare stock solutions of the halogenated indole standards in a high-purity volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of 1 mg/mL.

-

Working Solutions: Dilute the stock solutions with the same solvent to a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

-

Matrix Samples: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analytes and minimize matrix interference.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane) is typically suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Inlet: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to a final temperature of 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer:

Experimental Workflow

The overall workflow for the analysis of halogenated indoles by GC-MS is a sequential process from sample preparation to data interpretation.

References

The Discovery and Isolation of Novel Fluorinated Indole Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the indole scaffold represents a pivotal advancement in medicinal chemistry. This modification can dramatically enhance the pharmacological properties of this important class of alkaloids, leading to improved metabolic stability, increased lipophilicity, and superior binding affinity to biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and biological evaluation of novel fluorinated indole alkaloids, with a focus on their potential as therapeutic agents.

Introduction to Fluorinated Indole Alkaloids

Indole alkaloids, a vast and structurally diverse family of natural products, have long been a source of inspiration for drug discovery, yielding numerous clinically significant compounds.[1] The introduction of fluorine, the most electronegative element, into the indole ring system can profoundly alter the molecule's physicochemical and biological properties. This often results in analogues with enhanced therapeutic potential compared to their non-fluorinated counterparts.[2] The carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation, thereby increasing its in vivo half-life. Furthermore, the unique electronic properties of fluorine can modulate the acidity and basicity of nearby functional groups and influence non-covalent interactions with enzyme active sites, leading to enhanced potency and selectivity.[2]

While naturally occurring fluorinated indole alkaloids are exceedingly rare, with no definitive examples isolated and structurally confirmed to date, the laboratory synthesis of novel fluorinated analogues has become a burgeoning field of research. These synthetic "discoveries" offer a rich landscape for the development of new therapeutics, particularly in oncology and neuropharmacology.

Synthesis of Novel Fluorinated Indole Alkaloids

The creation of novel fluorinated indole alkaloids relies on a variety of synthetic strategies. Two prominent methods are the direct fluorination of an existing indole nucleus and the use of fluorinated building blocks in the construction of the indole ring.

A widely employed method for the synthesis of mono- and bis(indolyl)-4-trifluoromethylpyridines is the Suzuki cross-coupling reaction.[3] This approach involves the palladium-catalyzed reaction of a halogenated pyridine derivative with an indolylboronic acid.[3] Another key strategy is electrophilic fluorination using reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[4] This reagent has proven effective in the synthesis of 3-fluorooxindoles from their corresponding indole precursors.[4][5]

Experimental Protocol: Synthesis of 3-Fluorooxindoles via Electrophilic Fluorination with Selectfluor®

This protocol is adapted from the work of Takeuchi, Tarui, and Shibata (2000).[4]

Materials:

-

Substituted indole

-

Selectfluor®

-

Acetonitrile (MeCN), HPLC grade

-

Water, deionized

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolve the substituted indole (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add Selectfluor® (3.0 mmol, 3.0 equivalents) in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water (20 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 3-fluorooxindole.

Isolation and Purification of Synthetic Fluorinated Indole Alkaloids

The isolation and purification of the target fluorinated indole alkaloids from the reaction mixture are critical steps to obtain compounds of high purity for biological evaluation. The primary techniques employed are column chromatography and high-performance liquid chromatography (HPLC).

Column Chromatography: This is the most common method for the initial purification of crude reaction mixtures. Silica gel is typically used as the stationary phase, and a solvent system of varying polarity (e.g., a gradient of hexanes and ethyl acetate) is used as the mobile phase to separate the desired product from starting materials, reagents, and byproducts.[5]

High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for the separation of enantiomers or closely related analogues, HPLC is the method of choice. Chiral stationary phases, such as those based on polysaccharide derivatives, are used for the enantioseparation of chiral fluorinated compounds like 3-fluorooxindoles.[6] Reversed-phase columns (e.g., C8 or C18) are also widely used for the purification of fluorinated compounds, sometimes in combination with fluorinated eluents to optimize separation.[7]

Experimental Protocol: General Procedure for Purification by Column Chromatography

Materials:

-

Crude reaction mixture

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents for mobile phase (e.g., hexanes, ethyl acetate)

-

Chromatography column

-

Collection tubes

-

TLC plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexanes).

-

Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the dried crude product onto the top of the packed silica gel column.

-

Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).

-

Collect fractions in test tubes and monitor the separation by TLC.

-

Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent to yield the purified fluorinated indole alkaloid.

Biological Activity and Data Presentation

Novel synthetic fluorinated indole alkaloids have shown significant promise as anticancer agents and enzyme inhibitors. Their biological activity is typically evaluated through in vitro assays.

Anticancer Activity

The cytotoxic effects of these compounds are often assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Trifluoromethyl-2,6-bis[3'-(N-tosyl-6'-methoxylindolyl)]pyridine | P388 | 0.8 | [3] |

| 4-Trifluoromethyl-2,6-bis[3'-(N-tosyl-6'-methoxylindolyl)]pyridine | A-549 | 1.2 | [3] |

| 5-Fluorospirobrassinin analogue (2'-(3,4-dichlorophenylamino)) | Jurkat | < 10 | [8] |

| 5-Fluorospirobrassinin analogue (2'-(3,4-dichlorophenylamino)) | MCF-7 | < 10 | [8] |

| 5-Fluorospirobrassinin analogue (2'-(3,4-dichlorophenylamino)) | HCT116 | < 10 | [8] |

| Indolo–pyrazole grafted with thiazolidinone (Compound 6c) | SK-MEL-28 | 3.46 | [9] |

| Indolo–pyrazole grafted with thiazolidinone (Compound 6aa) | HCT-116 | 10.79 | [9] |

Enzyme Inhibition

Fluorinated indoles have been shown to be potent inhibitors of various enzymes, including kinases and cholinesterases. The strategic placement of fluorine can significantly enhance inhibitory activity.[2]

| Enzyme | Inhibitor | Fluorine Substitution | IC₅₀ | Reference |

| Tryptophan 2,3-dioxygenase (TDO2) | Indole Derivative A | None | > 10 µM | [2] |

| Tryptophan 2,3-dioxygenase (TDO2) | 6-fluoroindole derivative | 6-F | < 1 µM | [2] |

| ROCK1 | Indazole Derivative | None | > 5000 nM | [2] |

| ROCK1 | 6-fluoroindazole | 6-F | 14 nM | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Fluorinated indole alkaloid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the fluorinated indole alkaloid in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of fluorinated indole alkaloids are often mediated through their interaction with specific cellular signaling pathways. For instance, some indole alkaloids are known to modulate the MAP kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer.[10]

Caption: General experimental workflow for the synthesis and biological evaluation of novel fluorinated indole alkaloids.

Caption: Postulated mechanism of action of a fluorinated indole alkaloid inhibiting the MAPK/ERK signaling pathway.

Conclusion

The discovery and development of novel synthetic fluorinated indole alkaloids represent a highly promising avenue in the quest for new therapeutic agents. The strategic incorporation of fluorine can lead to compounds with superior pharmacological profiles, including enhanced potency and metabolic stability. The methodologies and data presented in this technical guide provide a foundational framework for researchers and drug development professionals to explore this exciting class of molecules further. Future research will undoubtedly uncover more sophisticated synthetic routes and reveal new biological targets for these potent compounds, paving the way for the next generation of indole alkaloid-based medicines.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Calculation of Electronic Properties of Chloro-Fluoro-Indoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the electronic properties of chloro-fluoro-indole derivatives. Indole and its halogenated analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic characteristics. Understanding the electronic properties of these molecules is crucial for designing novel therapeutic agents and functional materials. This document outlines the standard computational workflows, summarizes key electronic property data, and provides illustrative diagrams to elucidate the structure-property relationships.

Core Concepts in Electronic Property Calculation

The electronic properties of a molecule, such as its reactivity, stability, and intermolecular interactions, are governed by the distribution of electrons within its structure. Theoretical calculations, primarily based on quantum mechanics, allow for the prediction of these properties. For chloro-fluoro-indoles, the key electronic properties of interest include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation.[1]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule. It is used to predict regions that are prone to electrophilic or nucleophilic attack, as well as to understand non-covalent interactions like hydrogen and halogen bonding.[2][3]

-

Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility, intermolecular interactions, and binding affinity to biological targets.[4]

Computational Methodology

Density Functional Theory (DFT) has become the predominant method for calculating the electronic properties of organic molecules due to its balance of accuracy and computational cost.[1]

Standard Computational Protocol

A typical workflow for calculating the electronic properties of chloro-fluoro-indoles involves the following steps:

-

Structure Optimization: The 3D structure of the chloro-fluoro-indole isomer is first optimized to find its lowest energy conformation. This is typically performed using a DFT functional, such as B3LYP or ωB97X-D, with a suitable basis set (e.g., 6-311++G(d,p)).[5][6]

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.

-

Property Calculation: Using the optimized geometry, the electronic properties of interest (HOMO-LUMO energies, MEP, dipole moment) are calculated at the same or a higher level of theory.

Visualization of the Computational Workflow

The following diagram illustrates the standard computational workflow for determining the electronic properties of chloro-fluoro-indoles.

Caption: A flowchart of the computational workflow for determining the electronic properties of chloro-fluoro-indoles.

Substituent Effects on Electronic Properties

The position and nature of the halogen substituents (chloro and fluoro) on the indole ring significantly influence its electronic properties. This is due to the interplay of two main electronic effects:

-

Inductive Effect: This is the withdrawal of electron density through the sigma bonds due to the high electronegativity of the halogen atoms. Both chlorine and fluorine exert a strong electron-withdrawing inductive effect.[7][8]

-

Resonance Effect: This involves the donation of lone pair electrons from the halogen into the pi-system of the indole ring. This effect is generally stronger for fluorine than for chlorine and influences the electron density at the ortho and para positions relative to the substituent.[7][8]

The interplay of these effects modulates the HOMO-LUMO gap, the distribution of the molecular electrostatic potential, and the overall dipole moment of the molecule.

Logical Relationships in Substituent Effects

The following diagram illustrates the logical relationship between halogen substitution and the resulting changes in electronic properties.

Caption: A diagram illustrating how halogen substituents influence the electronic properties of the indole ring through inductive and resonance effects.

Data Presentation: Calculated Electronic Properties

The following tables summarize representative calculated electronic properties for a series of hypothetical chloro- and fluoro-substituted indoles. The values are illustrative and are based on typical results from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary depending on the specific computational methods and software used.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.58 | -0.35 | 5.23 |

| 5-Fluoroindole | -5.65 | -0.42 | 5.23 |

| 5-Chloroindole | -5.71 | -0.58 | 5.13 |

| 3-Fluoroindole | -5.62 | -0.39 | 5.23 |

| 3-Chloroindole | -5.68 | -0.51 | 5.17 |

| 5-Chloro-3-fluoroindole | -5.75 | -0.55 | 5.20 |

Table 2: Dipole Moments

| Compound | Dipole Moment (Debye) |

| Indole | 2.11 |

| 5-Fluoroindole | 3.55 |

| 5-Chloroindole | 3.65 |

| 3-Fluoroindole | 2.89 |

| 3-Chloroindole | 2.95 |

| 5-Chloro-3-fluoroindole | 4.32 |

Experimental Protocols

While this guide focuses on theoretical calculations, it is important to consider the experimental context. The synthesis and characterization of chloro-fluoro-indoles provide the real-world molecules for which these calculations are performed and validated.

General Synthesis of Halogenated Indoles

A common method for the synthesis of halogenated indoles is through electrophilic halogenation of the indole ring.

Example Protocol for the Synthesis of a Chloro-Indole Derivative:

-

Starting Material: A solution of the parent indole (1 equivalent) is prepared in a suitable solvent, such as dichloromethane or acetonitrile.

-

Halogenating Agent: A solution of a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 equivalents), is added dropwise to the indole solution at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction is stirred for a specified time (e.g., 1-4 hours) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired chloro-indole derivative.

Note: The regioselectivity of the halogenation (i.e., the position at which the halogen is introduced) can be influenced by the choice of halogenating agent, solvent, and the presence of directing groups on the indole ring.

Characterization Methods

The synthesized chloro-fluoro-indoles are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to determine the chemical structure and the position of the substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide the precise 3D structure, which can be compared with the theoretically optimized geometry.[4][9]

This guide provides a foundational understanding of the theoretical approaches used to study the electronic properties of chloro-fluoro-indoles. By combining these computational methods with experimental synthesis and characterization, researchers can gain deep insights into the structure-property relationships of these important molecules, paving the way for the development of new drugs and materials.

References

- 1. researchgate.net [researchgate.net]

- 2. The use of electrostatic potential at nuclei in the analysis of halogen bonding - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structures and electronic properties of isomers of chloro-pyridinylvinyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www1.lasalle.edu [www1.lasalle.edu]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Fundamental Reaction Mechanisms of Indole-2-Carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Indole-2-carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, natural products, and functional materials. A deep understanding of their synthetic methodologies is crucial for the advancement of medicinal chemistry and drug development. This in-depth technical guide delineates the core reaction mechanisms for the synthesis of indole-2-carboxylates, presenting a comparative analysis of classical and modern methods. Detailed experimental protocols for key reactions are provided, alongside quantitative data to inform synthetic strategy and optimization.

Classical Approaches to Indole-2-Carboxylate Synthesis

For decades, the construction of the indole nucleus has relied on a set of robust and versatile named reactions. These methods, while sometimes requiring harsh conditions, remain fundamental tools in the synthetic chemist's arsenal.

The Reissert Indole Synthesis

The Reissert synthesis provides a direct route to indole-2-carboxylic acids and their corresponding esters. The reaction proceeds in two main stages: the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate.[1][2]

Reaction Mechanism:

The synthesis is initiated by the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[1] This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield the indole-2-carboxylic acid.[1]

Reissert Indole Synthesis Workflow

Experimental Protocol: Synthesis of Indole-2-carboxylic Acid

-

Condensation: In a flask equipped with a stirrer and a reflux condenser, dissolve potassium ethoxide in absolute ethanol. To this solution, add a mixture of o-nitrotoluene and diethyl oxalate dropwise while maintaining the temperature below 30°C. After the addition is complete, the mixture is typically stirred for several hours at room temperature.[1] The resulting potassium salt of ethyl o-nitrophenylpyruvate is then filtered and washed with ether.

-

Reductive Cyclization: The isolated potassium salt is dissolved in glacial acetic acid. Zinc dust is added portion-wise to the stirred solution, keeping the temperature below 40°C. After the addition, the mixture is stirred for an additional period until the reaction is complete (monitored by TLC). The reaction mixture is then poured into ice water, and the precipitated indole-2-carboxylic acid is collected by filtration, washed with water, and dried.[1]

| Reagent/Condition | Specification | Purpose |

| Base | Potassium ethoxide | Promotes condensation |

| Reducing Agent | Zinc dust in acetic acid | Reduces the nitro group for cyclization |

| Solvent (Condensation) | Absolute ethanol | Reaction medium |

| Solvent (Cyclization) | Glacial acetic acid | Reaction medium and proton source |

| Temperature (Condensation) | < 30°C | To control the exothermic reaction |

| Temperature (Cyclization) | < 40°C | To control the exothermic reaction |

The Hemetsberger Indole Synthesis

The Hemetsberger synthesis (also known as the Hemetsberger-Knittel synthesis) involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[3] This method is particularly useful for preparing a variety of substituted indole-2-carboxylates.

Reaction Mechanism:

The mechanism is believed to proceed through a nitrene intermediate, which is generated from the thermal decomposition of the azide. This is followed by an intramolecular C-H insertion to form the indole ring. Azirine intermediates have also been isolated in some cases.[3]

Hemetsberger Synthesis Pathway

Experimental Protocol: Synthesis of Ethyl 5-methoxyindole-2-carboxylate

-

Preparation of Ethyl 2-azido-3-(4-methoxyphenyl)acrylate: To a solution of sodium ethoxide in ethanol at 0°C, a mixture of 4-methoxybenzaldehyde and ethyl azidoacetate is added dropwise. The reaction mixture is stirred at low temperature for several hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the azidoacrylate intermediate.

-

Thermal Cyclization: The ethyl 2-azido-3-(4-methoxyphenyl)acrylate is added portion-wise to a refluxing high-boiling solvent such as xylene or toluene. The reaction is heated at reflux for several hours until the evolution of nitrogen ceases. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford ethyl 5-methoxyindole-2-carboxylate. Yields are typically above 70%.[3]

| Reagent/Condition | Specification | Purpose |

| Base | Sodium ethoxide | Catalyzes the Knoevenagel condensation |

| Solvent (Condensation) | Ethanol | Reaction medium |

| Solvent (Cyclization) | Xylene or Toluene | High-boiling solvent for thermal decomposition |

| Temperature (Condensation) | 0°C | To control the reaction |

| Temperature (Cyclization) | Reflux | To induce thermal decomposition of the azide |

The Fischer Indole Synthesis

A cornerstone of indole chemistry, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine with an aldehyde or a ketone.[4][5] For the synthesis of indole-2-carboxylates, pyruvic acid or its esters are common carbonyl partners.

Reaction Mechanism:

The reaction begins with the formation of a phenylhydrazone from the condensation of a phenylhydrazine and a carbonyl compound.[4] Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a[6][6]-sigmatropic rearrangement. The resulting di-imine intermediate subsequently cyclizes and eliminates ammonia to form the aromatic indole ring.[4]

Fischer Indole Synthesis Mechanism

Experimental Protocol: Synthesis of Ethyl Indole-2-carboxylate

-

Hydrazone Formation: Phenylhydrazine and ethyl pyruvate are dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of acid (e.g., acetic acid) is often added. The mixture is stirred, sometimes with gentle heating, until the formation of the phenylhydrazone is complete.

-

Cyclization: The crude phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride. The mixture is heated to a high temperature (often >100°C) to effect the cyclization. After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ethyl indole-2-carboxylate is then purified by chromatography or recrystallization.[7]

| Catalyst | Typical Conditions | Yield (%) |

| Polyphosphoric acid (PPA) | 100-140°C | 60-80 |

| Sulfuric acid in ethanol | Reflux | 50-70 |

| Zinc chloride | 150-180°C | 40-60 |

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient and versatile method for preparing indoles, particularly those with substitution on the benzene ring.[8] It involves the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, which is subsequently reduced and cyclized.[8]

Reaction Mechanism:

The reaction starts with the formation of a β-dialkylamino-o-nitrostyrene (enamine) from the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[9] The nitro group of the enamine is then reduced to an amine, which spontaneously cyclizes and eliminates the dialkylamine to afford the indole product.[8]

Leimgruber-Batcho Synthesis Overview

Experimental Protocol: Synthesis of 5-Bromoindole

-

Enamine Formation: A mixture of 5-bromo-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine is heated at reflux in a suitable solvent like DMF. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enamine.

-

Reductive Cyclization: The crude enamine is dissolved in a solvent such as methanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added. The mixture is then subjected to hydrogenation, either with hydrogen gas in a Parr apparatus or by using a hydrogen source like hydrazine hydrate.[8] Upon completion of the reduction, the catalyst is filtered off, and the solvent is evaporated. The resulting crude indole is purified by column chromatography.

| Reducing Agent | Catalyst | Solvent | Yield (%) |

| H₂ | Pd/C | Methanol | 85-95 |

| Hydrazine hydrate | Raney Ni | Ethanol | 80-90 |

| Iron powder | Acetic acid | Ethanol/Water | 70-85 |

Modern Catalytic Methods for Indole-2-Carboxylate Synthesis

In recent years, transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.

Palladium-Catalyzed C-H Activation/Annulation

Direct C-H activation has emerged as a powerful strategy for the construction of complex molecules. Palladium-catalyzed intramolecular C-H amination provides an elegant route to indole-2-carboxylates from readily available starting materials.[10]

Reaction Mechanism:

The catalytic cycle typically begins with the coordination of a palladium(II) catalyst to the substrate, followed by C-H activation to form a palladacycle intermediate. Subsequent reductive elimination furnishes the indole product and regenerates the active palladium catalyst. An oxidant is often required to facilitate the catalytic turnover.

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Reissert_indole_synthesis [chemeurope.com]

- 3. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Di-halogenated Indole Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration into the synthesis, biological activity, and therapeutic potential of di-halogenated indole derivatives, offering a valuable resource for researchers and scientists in the field of drug development.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of halogen atoms to the indole ring can significantly modulate the physicochemical and biological properties of the resulting derivatives, leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the chemical space of di-halogenated indole derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of Di-halogenated Indole Derivatives

The synthesis of di-halogenated indoles can be achieved through various synthetic routes, often involving the halogenation of an indole precursor. The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity of the halogenation.

General Synthesis Strategy

A common approach involves the direct halogenation of the indole ring using electrophilic halogenating agents. The reactivity of the different positions on the indole ring dictates the substitution pattern. For instance, direct bromination of 2-nitroaniline can be a key step in the synthesis of precursors for di-halogenated indoles.

Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline (A Precursor)

This protocol is adapted from a method for the efficient and environmentally conscious synthesis of 4-bromo-2-nitroaniline.[1]

Materials:

-

2-nitroaniline

-

15% Potassium bromide solution

-

98% Sulfuric acid

-

30% Sodium chlorate solution

-

Water

Procedure:

-

In a 500 mL four-neck flask, add 273.5 g (0.52 mol) of a 15% potassium bromide solution.

-

Slowly add 48.5 g (0.485 mol) of 98% sulfuric acid while stirring. Continue stirring for 30 minutes.

-

Add 88 g (0.481 mol) of 2-nitroaniline to the mixture and heat to 35°C.

-

Slowly add a prepared 30% sodium chlorate solution (54 g, 0.152 mol) dropwise while maintaining the temperature.

-

After the addition is complete, maintain the temperature for 30 minutes.

-

Heat the reaction mixture to 75°C and maintain for 2 hours.

-

Cool the mixture to room temperature and filter the precipitate.

-

Wash the filter cake with water until the pH is between 5 and 8.

-

Dry the solid to obtain pale yellow 4-Bromo-2-nitroaniline.